
Zofenopril
Descripción general
Descripción
Zofenopril es un medicamento que protege el corazón y ayuda a reducir la presión arterial alta. Es un inhibidor de la enzima convertidora de angiotensina. This compound es un profármaco, lo que significa que se convierte en su forma activa, zofenoprilato, en el cuerpo. Fue patentado en 1978 y aprobado para uso médico en 2000 .
Métodos De Preparación
Zofenopril se sintetiza a través de una serie de reacciones químicas. La ruta sintética implica la preparación del intermedio clave, zofenoprilato, que luego se esterifica para formar this compound. Las condiciones de reacción típicamente implican el uso de solventes orgánicos y catalizadores para facilitar las reacciones. Los métodos de producción industrial a menudo implican la síntesis a gran escala utilizando condiciones de reacción similares pero optimizadas para la eficiencia y el rendimiento .
Análisis De Reacciones Químicas
Zofenopril se somete a varios tipos de reacciones químicas, incluida la hidrólisis, la oxidación y la reducción. La hidrólisis de this compound da como resultado la formación de su metabolito activo, zofenoprilato. Las reacciones de oxidación pueden conducir a la formación de disulfuros, mientras que las reacciones de reducción pueden convertir los disulfuros nuevamente en tioles. Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases y agentes oxidantes o reductores .
Aplicaciones Científicas De Investigación
Hypertension Management
Zofenopril has demonstrated efficacy as both monotherapy and in combination with diuretics for controlling hypertension. Clinical studies, including those from the SMILE (Survival of Myocardial Infarction Long-term Evaluation) program, indicate that this compound effectively lowers blood pressure and improves clinical outcomes in hypertensive patients .
Post-Myocardial Infarction Treatment
This compound has been shown to provide significant cardioprotective effects in patients following acute myocardial infarction. A pooled analysis of data from the SMILE studies indicated that early administration of this compound significantly reduced the risk of major cardiovascular events by 40% compared to placebo, with benefits evident within the first six weeks of treatment .
Table 1: Summary of Clinical Outcomes from SMILE Studies
Outcome Measure | This compound Group (n=1808) | Placebo Group (n=951) | Lisinopril Group (n=520) | Ramipril Group (n=351) |
---|---|---|---|---|
Major CV Events (at 1 year) | 29% | 40% | 37% | 37% |
Risk Reduction vs. Placebo | -40% | - | -23% | -22% |
Early Benefit (first 6 weeks) | -28% | - | -19% | - |
Cost-Effectiveness
Research indicates that this compound is a cost-effective option for managing patients with left ventricular dysfunction post-MI. A study revealed that this compound treatment led to a significant reduction in major cardiovascular events compared to ramipril, with a number needed to treat (NNT) of 13, meaning one event could be prevented for every 13 patients treated with this compound instead of ramipril .
Case Studies and Clinical Trials
Numerous clinical trials have substantiated the benefits of this compound:
- SMILE Program : Involves multiple randomized controlled trials assessing this compound's impact on cardiovascular outcomes post-MI.
- Long-term Follow-up Studies : Patients treated with this compound reported fewer angina episodes and improved left ventricular ejection fraction compared to those receiving standard treatments .
Table 2: Key Findings from Clinical Trials
Study Name | Population Size | Treatment Duration | Key Findings |
---|---|---|---|
SMILE Program | 3630 | 6-48 weeks | Reduced CV death/hospitalization by 40% vs placebo |
Cost-Effectiveness Study | 716 | 12 months | NNT of 13 for major CV event prevention |
Safety Profile
This compound is generally well-tolerated, with a safety profile comparable to other ACE inhibitors like lisinopril and ramipril. Adverse effects such as cough are less prevalent with this compound compared to traditional ACEIs, making it a suitable option for patients sensitive to these side effects .
Mecanismo De Acción
Zofenopril ejerce sus efectos inhibiendo la enzima convertidora de angiotensina, que es responsable de la conversión de angiotensina I a angiotensina II. La angiotensina II es un potente vasoconstrictor que aumenta la presión arterial. Al inhibir esta enzima, this compound reduce los niveles de angiotensina II, lo que lleva a la vasodilatación y a una disminución de la presión arterial. Los objetivos moleculares de this compound incluyen la enzima convertidora de angiotensina y el sistema renina-angiotensina-aldosterona .
Comparación Con Compuestos Similares
Zofenopril es similar a otros inhibidores de la enzima convertidora de angiotensina, como captopril, enalapril, lisinopril y ramipril. This compound tiene algunas propiedades únicas, incluida una mayor lipofilia y penetración tisular, un menor efecto dependiente de la bradicinina y un efecto antioxidante significativo. Estas propiedades contribuyen a sus efectos cardioprotectores y lo convierten en una opción valiosa para el tratamiento de la hipertensión y las enfermedades cardiovasculares .
Actividad Biológica
Zofenopril is an angiotensin-converting enzyme (ACE) inhibitor that has been studied for its cardiovascular benefits and potential antitumor activity. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and emerging research findings.
This compound functions primarily as an ACE inhibitor, blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This action leads to vasodilation, reduced blood pressure, and decreased workload on the heart. Additionally, this compound has unique properties that enhance hydrogen sulfide (H₂S) bioavailability, which contributes to its cardioprotective effects. H₂S is known to promote endothelial function and has antioxidant properties that protect against ischemia-reperfusion injury and pressure overload heart failure .
Key Mechanisms:
- ACE Inhibition: Reduces angiotensin II levels, leading to vasodilation.
- H₂S Donating Properties: Enhances endothelial nitric oxide synthase (eNOS) activity, improving myocardial nitric oxide availability.
- Antioxidant Effects: Protects cardiac tissues from oxidative stress.
Clinical Efficacy
This compound's efficacy has been demonstrated in various clinical trials, particularly in patients with acute myocardial infarction (AMI) and hypertension. The SMILE studies revealed that this compound significantly reduces the risk of death and severe congestive heart failure when administered early after AMI.
Table 1: Clinical Outcomes in SMILE Studies
Outcome | This compound Group (%) | Placebo Group (%) | Risk Reduction (%) |
---|---|---|---|
Death or Severe Congestive HF | 7.1 | 10.6 | 34 |
Mortality Rate After 1 Year | 10.0 | 14.1 | 29 |
The cumulative reduction in major cardiovascular events was notable, with a significant decrease in both short-term and long-term mortality rates among patients treated with this compound compared to placebo .
Antitumor Activity
Recent studies have explored this compound's potential antitumor effects. A study on Ehrlich solid tumor-bearing mice demonstrated that this compound treatment led to a significant reduction in tumor weight and serum levels of interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF). The compound also modulated gene expression related to apoptosis and cell cycle regulation:
- Downregulated Genes: Cyclin-D, ACE-1, Bcl2
- Upregulated Gene: BAX (pro-apoptotic)
- Increased CBS Expression: Enhances endogenous H₂S production
These findings suggest that this compound may exert tumor-suppressive effects through multiple signaling pathways, including PI3K/Akt and CBS pathways .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various patient populations:
- Acute Myocardial Infarction: In a cohort of 1556 patients treated within 24 hours of symptom onset, this compound significantly improved outcomes compared to placebo, showing a 34% reduction in severe congestive heart failure events over six weeks .
- Hypertension Management: this compound has been effective as both monotherapy and in combination with diuretics for managing hypertension, demonstrating sustained blood pressure control over time .
Propiedades
IUPAC Name |
(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S2/c1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17/h2-11,15,18-19H,12-14H2,1H3,(H,25,26)/t15-,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIDUHCBNLFXEF-MNEFBYGVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)O)SC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046640 | |
Record name | Zofenopril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81872-10-8 | |
Record name | Zofenopril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81872-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zofenopril [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081872108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zofenopril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13166 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zofenopril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZOFENOPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/290ZY759PI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.